CD-III
Overview
Description
CD-III is a useful research compound. Its molecular formula is C12H23N3O6S2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nanoparticle Synthesis
The application of metal complexes, including CD-III, in the synthesis of semiconductor nanoparticles has been a significant area of research. These nanoparticles, such as CdSe, CdS, ZnS, and PbS, are synthesized using metal complexes and have a variety of applications due to their controlled size and properties. The process of synthesizing these nanoparticles, particularly the shape control and growth mechanism, has been an area of intense scientific study. The use of this compound in the preparation of high-quality nanoparticles emphasizes its importance in the field of material science (Revaprasadu & Mlondo, 2006).
Cyclodextrin Chemistry
Cyclodextrins (CDs) have garnered significant interest in scientific and commercial fields due to their ability to form sophisticated supramolecular structures in aqueous media. The role of CDs in the development of new chemical fields and their applications in various domains is notable, marking CD chemistry as an attractive field of research (Wenz & Monflier, 2016).
Environmental Applications of CD Polymers
Water-insoluble β-cyclodextrin–epichlorohydrin polymers, synthesized through chemical cross-linking, have been extensively used for environmental applications. These applications include sorption-oriented processes, detoxification of wastewater, color removal, and the concentration and purification of solutions. The interaction between pollutants and CD polymers in sorption processes and their relevance in environmental remediation highlight the significance of this compound in environmental sciences (Morin-Crini & Crini, 2013).
Cyclodextrin Metal-Organic Frameworks
The development and application of biocompatible metal-organic frameworks (MOFs), particularly cyclodextrin MOFs (CD-MOFs), have been a breakthrough in the field of material science. CD-MOFs and their derivatives offer a wide range of applications due to their versatile host-guest complexation abilities, high encapsulation capacity, and hydrophilicity. These materials find applications in drug delivery, cancer therapy, sensors, gas storage, and agriculture, among others. The unique properties of CD-MOFs, derived from the inherent characteristics of CDs, underline the multifunctional role of this compound in advanced scientific applications (Dummert et al., 2022).
Properties
IUPAC Name |
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S.H2O4S/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4/h5-6,9,14H,4,7-8,13H2,1-3H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJDCQWROXMJAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25646-71-3 | |
Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25646-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kodak CD-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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